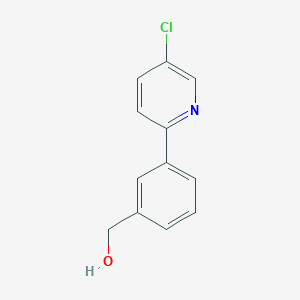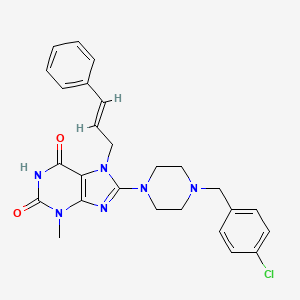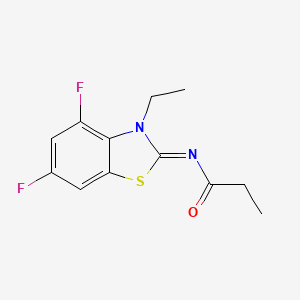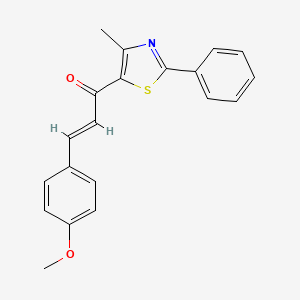
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles, such as the one mentioned, are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Traditional procedures have been used in the synthesis of these compounds .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles are found in naturally occurring compounds and display innumerable chemical properties . They are an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not mentioned in the available literature .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Formation of Pyrazoles : A study described the synthesis of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles from the cyclocondensation of thiosemicarbazide with phenacyl bromides, involving an intermediate compound similar to the specified chemical. This process illustrates the structural versatility and reactivity of such compounds in forming T-shaped molecular structures through hydrogen bonding, demonstrating their significance in crystallographic studies (Mahesha et al., 2021).
Biological Activities
- Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives, which includes compounds structurally related to the specified chemical, highlighted their high singlet oxygen quantum yield, making them promising for photodynamic therapy in cancer treatment. These properties underscore the compound's potential utility in developing Type II photosensitizers (Pişkin et al., 2020).
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure Analysis : A study employing density functional theory (DFT) to analyze the molecular structure and spectroscopic data of a related compound revealed its potential for biological applications. The findings include vibrational spectra assignments and electronic structure analyses, emphasizing the importance of such compounds in understanding intramolecular charge transfers and biological effects (Viji et al., 2020).
Antimicrobial and Antifungal Activities
- Biological Function Screening : Another study focused on the antimicrobial and antifungal activities of compounds with the specified chemical structure. The research indicated that these compounds exhibit significant biological functions, which could be attributed to their unique molecular configurations and interactions with microbial proteins. The study provides a basis for the development of new antimicrobial agents (Viji et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-14-19(24-20(21-14)16-6-4-3-5-7-16)18(22)13-10-15-8-11-17(23-2)12-9-15/h3-13H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXQQCOZHDTJF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)
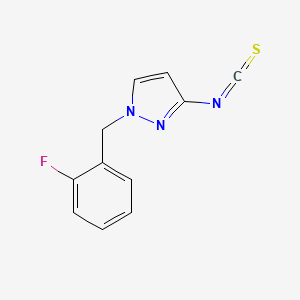

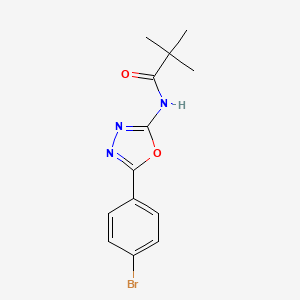
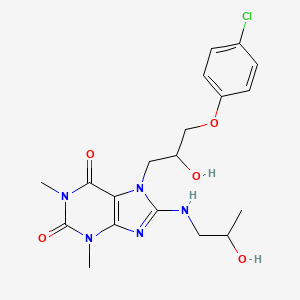
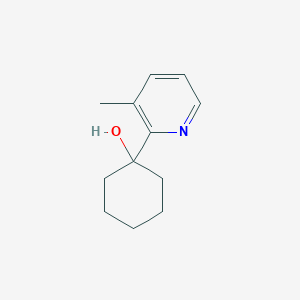
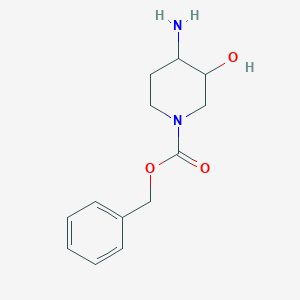
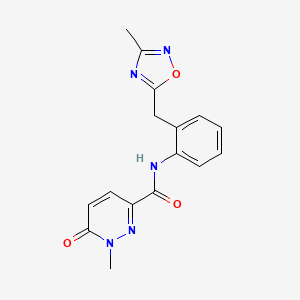
![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
